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2-Octanone, 3-amino-

Cat. No.: B13965743
CAS No.: 753386-51-5
M. Wt: 143.23 g/mol
InChI Key: ZOZGRMXVDFHAMX-UHFFFAOYSA-N
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Description

Overview of Alpha-Aminoketones in Contemporary Organic Chemistry

Alpha-aminoketones are a class of organic compounds that feature both an amine and a ketone functional group. This dual functionality makes them highly versatile building blocks in the synthesis of a wide array of more complex molecules. colab.wswikipedia.org They are crucial intermediates in the creation of various nitrogen-containing compounds, including amino alcohols and heterocyclic systems, which are often found in biologically active molecules and pharmaceuticals. colab.ws The synthesis of alpha-aminoketones has been a focus of extensive research, with numerous methods developed to create these valuable compounds. These methods include the amination of alpha-haloketones, the oxidation of silyl (B83357) enol ethers, and various coupling reactions. wikipedia.orgorganic-chemistry.org

Academic Significance of 2-Octanone (B155638), 3-amino- as a Unique Chemical Entity

2-Octanone, 3-amino- (CAS number 753386-51-5) is a specific alpha-aminoketone that has garnered interest within the scientific community. nih.gov Its structure, which includes an eight-carbon chain, a ketone at the second position, and an amino group at the third, presents a unique combination of features. This particular arrangement of functional groups makes it a valuable candidate for various synthetic applications. For instance, the presence of both a nucleophilic amine and an electrophilic ketone allows for a range of chemical transformations. vulcanchem.com The hydrochloride salt of this compound is noted for its stability, which is advantageous for laboratory handling. vulcanchem.com

Fundamental Research Questions Pertaining to 2-Octanone, 3-amino-

The study of 2-Octanone, 3-amino- raises several key research questions. A primary area of investigation is the development of efficient and environmentally friendly methods for its synthesis. vulcanchem.com Researchers are exploring biocatalytic approaches, such as using enzymes and deep eutectic solvents, to improve the yield and sustainability of its production. vulcanchem.com Another significant research direction involves exploring its potential as a chiral building block in asymmetric synthesis, where the goal is to create specific stereoisomers of larger molecules. vulcanchem.com Furthermore, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, prompting investigations into its possible therapeutic properties. vulcanchem.com

Interactive Data Tables

Physicochemical Properties of 2-Octanone, 3-amino- and its Precursor

Property2-Octanone, 3-amino- (Free Base)2-Octanone
CAS Number 753386-51-5 nih.gov111-13-7 nih.gov
Molecular Formula C₈H₁₇NO nih.govC₈H₁₆O nih.gov
Molecular Weight 143.23 g/mol nih.gov128.21 g/mol nih.gov
Boiling Point Not Reported173 °C chemicalbook.com
Melting Point Not Reported-16 °C
Density Not Reported0.819 g/mL at 25 °C chemicalbook.com
LogP 1.4 nih.gov2.4 nih.gov
Polar Surface Area 43.1 Ų nih.gov17.1 Ų nih.gov

Physicochemical Properties of 2-Octanone, 3-amino- Hydrochloride Salt

PropertyValue
CAS Number 21419-30-7 vulcanchem.com
Molecular Formula C₈H₁₈ClNO vulcanchem.com
Molecular Weight 179.688 g/mol vulcanchem.com
Boiling Point 202.3°C (at 760 mmHg) vulcanchem.com
Density 0.885 g/cm³ vulcanchem.com
Flash Point 76.2°C vulcanchem.com
Vapor Pressure 0.294 mmHg (at 25°C) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B13965743 2-Octanone, 3-amino- CAS No. 753386-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753386-51-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-aminooctan-2-one

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-8(9)7(2)10/h8H,3-6,9H2,1-2H3

InChI Key

ZOZGRMXVDFHAMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C)N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Octanone, 3 Amino

Reactions Involving the Carbonyl Functionality

The ketone group in 2-Octanone (B155638), 3-amino- is a primary site for a variety of chemical transformations, including reductions and nucleophilic additions.

Selective Reduction Pathways of the Keto Group

The reduction of the keto group in α-amino ketones like 2-Octanone, 3-amino- can lead to the formation of corresponding amino alcohols. The choice of reducing agent is crucial for achieving selectivity. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of aldehydes and ketones to their respective alcohols. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com While NaBH₄ is effective, other specialized reducing agents and catalysts can offer enhanced stereoselectivity, which is particularly important when chiral centers are involved. google.com For instance, certain oxidoreductase enzymes have been shown to stereoselectively reduce 2-octanone, suggesting their potential application in the asymmetric reduction of its amino-substituted derivatives. google.com

The Luche reduction, which employs sodium borohydride in the presence of a Lewis acid like cerium chloride, is known to enhance the 1,2-addition to α,β-unsaturated ketones, suggesting its potential for selective carbonyl reduction in molecules with multiple reactive sites. masterorganicchemistry.com

Table 1: Reagents for Keto Group Reduction
Reagent/CatalystProduct TypeKey Features
Sodium Borohydride (NaBH₄)Secondary AlcoholStandard, convenient hydride source for ketone reduction. masterorganicchemistry.com
OxidoreductasesChiral Secondary AlcoholEnables stereoselective reduction, producing specific enantiomers. google.com
NaBH₄ / CeCl₃ (Luche Reduction)Secondary AlcoholEnhances selectivity for carbonyl reduction in complex molecules. masterorganicchemistry.com

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon of 2-Octanone, 3-amino- is susceptible to attack by various nucleophiles. nih.gov These reactions typically begin with the nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. pressbooks.pub The nature of the final product depends on the specific nucleophile and subsequent reaction conditions.

For example, the addition of organometallic reagents like Grignard reagents would lead to the formation of tertiary alcohols. The reaction of the ketone with amines can lead to the formation of imines or enamines, which will be discussed in a later section. pressbooks.pubmasterorganicchemistry.com

Furthermore, the ketone can participate in reactions like the Wittig reaction to form alkenes or undergo condensation reactions. The reactivity of the carbonyl group allows for the construction of more complex molecular architectures from the 2-Octanone, 3-amino- scaffold. nih.gov

Reactions Involving the Amino Functionality

The primary amino group at the 3-position of 2-Octanone imparts nucleophilic character to the molecule, enabling a range of reactions such as acylation, alkylation, and the formation of nitrogen-containing heterocycles.

Acylation and Alkylation of the 3-Amino Group

The amino group of 2-Octanone, 3-amino- can be readily acylated or alkylated. Acylation typically involves reacting the amine with acylating agents like acyl chlorides or anhydrides to form amides. cem.com This transformation is often used to protect the amino group or to introduce new functional moieties. cem.com

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Mono-alkylation can be challenging to control as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to polyalkylation. organic-chemistry.org However, specific strategies, such as the use of bulky alkylating agents or protective group strategies, can promote selective mono-alkylation. organic-chemistry.org Reductive amination, a two-step process involving the reaction of the amine with a carbonyl compound to form an imine followed by reduction, is another powerful method for the controlled alkylation of amines. d-nb.info

Table 2: Reactions of the 3-Amino Group
Reaction TypeReagent TypeProduct Type
AcylationAcyl Halides, AnhydridesAmides cem.com
AlkylationAlkyl HalidesSecondary/Tertiary Amines organic-chemistry.org
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary/Tertiary Amines d-nb.info

Formation of Imines, Enamines, and Heterocyclic Derivatives

The reaction of 2-Octanone, 3-amino- with aldehydes or other ketones can lead to the formation of imines through a condensation reaction where the amino group acts as the nucleophile. google.comresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. pressbooks.pub

When a secondary amine reacts with a ketone, an enamine is formed. masterorganicchemistry.comlibretexts.org In the context of 2-Octanone, 3-amino-, if the primary amino group is first converted to a secondary amine via alkylation, subsequent reaction with a carbonyl compound could yield an enamine. The formation of enamines involves the loss of a proton from the α-carbon adjacent to the carbonyl group. libretexts.org

The bifunctional nature of 2-Octanone, 3-amino- makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines or other related heterocycles. nih.gov The specific heterocyclic system formed depends on the reaction partner and the conditions employed. For example, reactions with β-keto esters can yield oxazoles. rsc.org

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the amino and keto functionalities in 2-Octanone, 3-amino- allows for the possibility of intramolecular reactions. Under certain conditions, intramolecular cyclization can occur, leading to the formation of cyclic structures. For example, intramolecular condensation between the amino group and the carbonyl group could potentially lead to the formation of a cyclic imine or related heterocyclic systems. Such reactions are often promoted by heat or the use of specific catalysts. rsc.org

Rearrangement reactions are also a possibility for α-amino ketones. For instance, under specific conditions, rearrangements similar to the Beckmann rearrangement could be envisioned if the ketone is first converted to an oxime. rsc.org Additionally, reactions that proceed through intermediate species like aziridinium (B1262131) ions can lead to rearranged products. rsc.org The specific outcome of these intramolecular reactions is highly dependent on the reaction conditions and the presence of any activating reagents or catalysts. mdpi.comrsc.org

Mechanistic Investigations of Key Chemical Transformations

The chemical behavior of 2-Octanone, 3-amino- is dictated by the interplay of its amine and ketone functionalities. Understanding the mechanisms of its transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section delves into the mechanistic details of key reactions involving this compound, focusing on the transient species that govern the reaction pathways and the role of catalysts in directing selectivity.

Reaction Intermediates and Transition State Analysis

The reactivity of 2-Octanone, 3-amino- is characterized by the formation of several key reaction intermediates, the structures and stabilities of which determine the final products. The presence of the α-amino group significantly influences the formation and reactivity of enol, enolate, and imine intermediates.

A fundamental aspect of the reactivity of 2-Octanone, 3-amino- involves the formation of enol and enolate intermediates, which are common to carbonyl compounds. The α-protons of the ketone can be abstracted by a base to form an enolate, or the ketone can tautomerize in the presence of acid or base to form an enol. These intermediates are nucleophilic at the α-carbon and can react with various electrophiles.

In addition to the standard enol and enolate, 2-Octanone, 3-amino- can form α-amino enol and α-imino ketone intermediates. The formation of an α-amino enol has been proposed as a key intermediate in Rh(II)-catalyzed reactions of related α-amino carbonyl compounds. rsc.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these transient species. For instance, DFT calculations on a model α-amino enol showed a significant energy barrier for its reverse transformation back to the ketone, suggesting that once formed, the enol can be a viable intermediate for subsequent reactions. rsc.org

The trapping of reactive intermediates is a powerful technique to gain evidence for their existence. Although specific trapping studies on 2-Octanone, 3-amino- are not extensively documented, methods like cycloaddition reactions have been successfully used to trap unstable intermediates such as benzynes, demonstrating the principle of this approach. chemtube3d.com Similarly, in base-promoted reactions of α-azido ketones, which are precursors to α-amino ketones, the trapping of enolate or imino intermediates with electrophiles like aldehydes has been observed, leading to the formation of α-azido-β-hydroxy ketones or 2,5-dihydro-5-hydroxyoxazoles, respectively. mdpi.com

Transition state analysis, primarily through computational chemistry, provides profound insights into the stereochemical outcomes of reactions involving α-amino ketones. numberanalytics.come3s-conferences.org For reactions like the aldol (B89426) or Mannich reaction, the geometry of the transition state dictates the diastereoselectivity and enantioselectivity. For example, in proline-catalyzed reactions, the formation of a specific enamine intermediate and its subsequent reaction with an electrophile proceeds through a transition state where steric interactions are minimized. rsc.org The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the stereoselectivity in aldol reactions involving metal enolates. rsc.org DFT calculations on the aldol-Tishchenko reaction of N-tert-butylsulfinylimines with ketones have shown that the energy difference between competing transition states, often just a few kcal/mol, determines the final diastereomeric ratio. researchgate.net These computational models can predict which face of the enolate or enamine is more likely to attack the electrophile, thus rationalizing the observed stereochemistry. rsc.orgnih.gov

The table below summarizes key intermediates and the methods used for their investigation in reactions analogous to those of 2-Octanone, 3-amino-.

IntermediatePrecursor SystemMethod of InvestigationKey Findings
α-Amino EnolRh(II) carbene reactionsDFT CalculationsHigh energy barrier for keto-enol tautomerization back to the ketone. rsc.org
Enolate/Imino Anionα-Azido ketonesTrapping with electrophilesFormation of different products depending on the trapped intermediate. mdpi.com
EnamineProline-catalyzed reactionsTransition State Modeling (DFT)Stereochemical outcome is governed by minimizing steric hindrance in the transition state. rsc.org
Palladium-Imine Complexα-Keto imine arylationKinetic Resolution Studies & HRMSThe catalyst activates the substrate and controls enantioselectivity. rsc.orgrsc.org

Influence of Catalysis on Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the selectivity and efficiency of chemical transformations involving 2-Octanone, 3-amino-. By employing chiral catalysts, it is possible to achieve high levels of diastereoselectivity and enantioselectivity in its reactions.

Lewis Acid Catalysis: In the synthesis of α-chiral amines via reductive amination of ketones like 2-octanone, Lewis acids have been shown to significantly influence diastereoselectivity. For instance, a study on the reductive amination of 2-octanone demonstrated that the choice of Lewis acid has a profound effect on the diastereomeric excess (de) of the resulting amine. While some Lewis acids showed little improvement, Ytterbium(III) acetate (B1210297) (Yb(OAc)₃) was found to be uniquely effective in enhancing the diastereoselectivity. numberanalytics.comd-nb.info This suggests that the Lewis acid does more than simply act as a water scavenger to promote imine formation; it likely coordinates to the intermediate imine, influencing the trajectory of the hydride attack. numberanalytics.com

The table below presents data on the influence of different additives on the diastereoselectivity of the reductive amination of 2-octanone.

EntryAdditiveDiastereomeric Excess (de) (%)Yield (%)Reference
1Yb(OAc)₃86.190.4 numberanalytics.com
2YbCl₃66.222.5 numberanalytics.com
3Ti(OiPr)₄67.082.3 numberanalytics.com
4MgSO₄LowLow numberanalytics.com
54Å Molecular SievesLowLow numberanalytics.com

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as powerful catalysts for the enantioselective synthesis of α-amino ketones. They have been successfully employed in the transfer hydrogenation of α-keto ketimines, which can be formed in situ from α-dicarbonyl compounds and amines. acs.org The catalyst protonates the imine, forming a chiral ion pair. The chiral counterion then directs the approach of the hydride donor, leading to a highly enantioselective reduction. This methodology has been shown to be effective for a broad range of substrates, affording α-amino ketones in high yields and with excellent enantioselectivities (up to 98% ee). acs.org

Transition Metal Catalysis: Palladium catalysts have been utilized for the enantioselective arylation of α-keto imines, which are closely related to 2-Octanone, 3-amino-. In these reactions, a chiral Pd(II) complex can play multiple roles: it can facilitate the in situ generation of the reactive α-keto imine intermediate from a more stable precursor like a C-acyl N,O-aminal, and it can synergistically activate both the imine and the arylboronic acid to promote the enantioselective C-C bond formation. rsc.orgrsc.org The use of a chiral ligand is crucial for inducing asymmetry, and the reaction can proceed via a dynamic kinetic asymmetric transformation (DyKAT), where an initially formed racemic mixture of the substrate is converted into a single enantiomer of the product. rsc.orgrsc.org Copper catalysts have also been shown to be effective in the α-amination of ketones and in the oxidative homocoupling of α-amino carbonyl compounds, leading to the formation of enaminones through an arylamine release process from a dione (B5365651) intermediate. organic-chemistry.orgacs.org

Organocatalysis: Chiral amines, such as proline and its derivatives, are effective organocatalysts for a variety of stereoselective transformations of carbonyl compounds. rsc.org These catalysts react with the ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent reaction with an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. This strategy has been widely applied in asymmetric aldol, Mannich, and Michael reactions. rsc.orgrsc.org The stereochemical outcome is often rationalized by transition state models where the catalyst shields one face of the enamine, allowing the electrophile to attack from the less sterically hindered face. rsc.org

Advanced Spectroscopic and Chromatographic Characterization in 2 Octanone, 3 Amino Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of 2-Octanone (B155638), 3-amino-. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. chemconnections.org This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of 2-Octanone, 3-amino- (C8H17NO) is calculated to be 143.131014166 Da. nih.gov

In addition to precise mass measurement, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. whitman.edu When subjected to ionization techniques like electron ionization (EI), the 2-Octanone, 3-amino- molecule breaks apart in a predictable manner, yielding fragment ions. aip.org The study of these fragments helps to piece together the molecule's structure. For instance, the fragmentation of ketones like 2-octanone often involves characteristic cleavages, and the presence of an amino group on the adjacent carbon in 3-amino-2-octanone would further influence these fragmentation pathways. chemconnections.orgresearchgate.net The analysis of these patterns is essential for confirming the connectivity of the atoms within the molecule.

Table 1: Key Mass Spectrometry Data for 2-Octanone, 3-amino-

ParameterValueSource
Molecular FormulaC8H17NO nih.gov
Monoisotopic Mass143.131014166 Da nih.gov
Molecular Weight143.23 g/mol nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. ijpsjournal.com For 2-Octanone, 3-amino-, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. pressbooks.pubdocbrown.info The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. libretexts.org

To resolve ambiguities and gain deeper structural insights, two-dimensional (2D) NMR techniques are employed. libretexts.org Experiments like COSY (Correlation Spectroscopy) establish correlations between protons that are coupled to each other, helping to trace out the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, separated by two or three bonds. These techniques are invaluable for definitively assigning every proton and carbon signal in the 2-Octanone, 3-amino- molecule.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, where molecular motion is restricted. preprints.org This can be particularly useful for studying the crystalline form of 2-Octanone, 3-amino- or its interactions in a solid matrix. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of less sensitive nuclei like ¹³C in the solid state. preprints.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in 2-Octanone, 3-amino-

ProtonsApproximate Chemical Shift (ppm)Multiplicity
-CH3 (ketone)2.1 - 2.4Singlet
-CH(NH2)-3.0 - 4.0Multiplet
-CH2- (adjacent to CH)1.2 - 1.7Multiplet
-CH3 (terminal)0.8 - 1.0Triplet
-NH21.0 - 3.5Broad Singlet

Note: These are approximate ranges and can vary based on solvent and other factors.

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since 3-amino-2-octanone possesses a chiral center at the third carbon, it can exist as a pair of enantiomers. mz-at.de Enantiomers often exhibit different biological activities, making the assessment of enantiomeric purity crucial, particularly in pharmaceutical contexts. mz-at.de Chiral chromatography is the primary method for separating and quantifying enantiomers. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.orgcat-online.com The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. wikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different stabilities. wikipedia.org

For GC analysis of amino compounds, derivatization is often necessary to improve volatility and peak shape. sigmaaldrich.com The enantiomeric purity is then determined by comparing the peak areas of the two separated enantiomers. cat-online.com Methods for determining enantiomeric purity can be validated to detect and quantify the minor enantiomer down to very low levels, often below 0.1%. cat-online.comnih.gov

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.com These vibrations are characteristic of specific functional groups, making these methods excellent for confirming the presence of key structural features in 2-Octanone, 3-amino-. wiley.com

The IR spectrum of 2-Octanone, 3-amino- would be expected to show a strong, sharp absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. core.ac.uk The C-H stretching and bending vibrations of the alkyl chain would also be present. libretexts.org

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C single bonds often produce stronger signals in Raman than in IR. mdpi.com This can provide information about the carbon skeleton. Conformational changes in the molecule can also lead to shifts in the vibrational frequencies, offering insights into the molecule's three-dimensional structure. americanpharmaceuticalreview.comacs.org

Table 3: Characteristic Infrared Absorption Frequencies for 2-Octanone, 3-amino-

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
KetoneC=O Stretch1700 - 1725Strong
Primary AmineN-H Stretch3300 - 3500Medium (often two bands)
Primary AmineN-H Bend1590 - 1650Medium
AlkaneC-H Stretch2850 - 2960Strong

Hyphenated Analytical Techniques (e.g., GC-MS/IMS, LC-MS/MS) for Complex Mixture Analysis in Research Matrices

In many research applications, 2-Octanone, 3-amino- may be present in a complex mixture, such as a reaction medium or a biological sample. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of such samples. nih.govchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating volatile compounds and identifying them based on their mass spectra. actascientific.com The gas chromatograph separates the components of the mixture, and each component is then introduced into the mass spectrometer for identification. nih.gov For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. ajrconline.org The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, which is crucial for trace analysis in complex matrices. mdpi.com

More advanced techniques like Gas Chromatography-Mass Spectrometry/Ion Mobility Spectrometry (GC-MS/IMS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) provide additional dimensions of separation and characterization. chromatographyonline.comfrontiersin.org Ion mobility spectrometry (IMS), for instance, separates ions based on their size and shape, providing an extra layer of information that can help to resolve isomeric compounds. acs.org These powerful hyphenated methods are indispensable for comprehensive studies involving 2-Octanone, 3-amino- in realistic research settings.

Computational and Theoretical Chemistry Studies on 2 Octanone, 3 Amino

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For 3-amino-2-octanone, DFT could be used to model its synthesis, such as the amination of an α-functionalized 2-octanone (B155638) precursor. By mapping the potential energy surface, researchers can identify the lowest-energy pathway for the reaction. sumitomo-chem.co.jpacs.org This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. sumitomo-chem.co.jp Factors like the choice of solvent and catalyst can also be incorporated into the calculations to predict their effect on reaction yield and selectivity. mdpi.com

DFT calculations provide critical thermodynamic data, such as Gibbs free energy changes (ΔG), which determine the spontaneity and equilibrium position of a reaction. For instance, a hypothetical reaction pathway for the formation of 3-amino-2-octanone could be evaluated to determine its feasibility under various temperature and pressure conditions.

Illustrative Data Table for a Hypothetical Reaction Step:

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (kcal/mol)Relative Energy (kcal/mol)
Reactants-450.123450.00.0
Transition State-450.0987615.5+15.5
Products-450.15678-20.9-20.9

Note: This data is illustrative and not from actual calculations on 3-amino-2-octanone.

Conformational Analysis and Stereochemical Predictions via Molecular Mechanics and Quantum Chemical Methods

The flexibility of the octanone backbone and the presence of a chiral center at the C3 position mean that 3-amino-2-octanone can exist in numerous spatial arrangements, or conformations. numberanalytics.com Conformational analysis is essential for understanding the molecule's physical properties and how it interacts with other molecules. numberanalytics.comsapub.org

Molecular mechanics (MM) methods, which are computationally less expensive, are often the first step in exploring the vast conformational space. These methods can rapidly screen thousands of possible conformations to identify low-energy candidates. Subsequently, more accurate quantum chemical methods like DFT can be used to refine the geometries and relative energies of the most stable conformers. frontiersin.org

Table of Predicted Low-Energy Conformers (Hypothetical):

Conformer IDDihedral Angle (O=C-C-N)Relative Energy (kcal/mol)Predicted Population (298 K)
Conf-165.2°0.0075%
Conf-2-175.8°1.2515%
Conf-3-58.9°2.1010%

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Exploring Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or DNA. mdpi.comnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. frontiersin.org

Given its structure as an aminoketone, 3-amino-2-octanone could potentially interact with various enzymes, such as monoamine oxidases or other aminotransferases. Molecular docking simulations could be performed to place the 3-amino-2-octanone molecule into the active site of a target protein. researchgate.netjscimedcentral.com The simulation's scoring function then estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, the amino group of the compound could act as a hydrogen bond donor, while the alkyl chain could fit into a hydrophobic pocket of the enzyme's active site. researchgate.net

Example of Molecular Docking Results (Hypothetical):

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
Monoamine Oxidase B-6.8TYR435, ILE199Hydrogen bond, Hydrophobic
Alanine Aminotransferase-5.9ARG266, LYS258Hydrogen bond, Electrostatic

Note: This data is hypothetical. The target proteins are chosen for illustrative purposes based on the compound's functional groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing newly synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural elucidation.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of 3-amino-2-octanone. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one is a powerful way to confirm the compound's structure.

Similarly, the vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. These calculated frequencies can help assign the absorption bands observed experimentally to specific molecular motions, such as the C=O carbonyl stretch, N-H stretches, and C-H bends. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement.

Predicted Spectroscopic Data (Hypothetical):

ParameterPredicted ValueExperimental Assignment
¹H NMR (ppm)3.85 (CH-N)~3.7-3.9
¹³C NMR (ppm)209.5 (C=O)~208-212
IR Frequency (cm⁻¹)1715 (C=O stretch)~1710-1720
IR Frequency (cm⁻¹)3350, 3450 (N-H stretch)~3300-3500

Note: This data is illustrative and represents typical ranges for the functional groups present.

Emerging Research Directions and Future Perspectives for 2 Octanone, 3 Amino

Integration of 2-Octanone (B155638), 3-amino- into Advanced Synthetic Methodologies

The unique structure of 2-Octanone, 3-amino-, with its dual reactivity, positions it as a valuable component in the development of sophisticated synthetic strategies. vulcanchem.com Its amine and ketone groups allow for a range of chemical transformations, making it a candidate for use as a chiral auxiliary in asymmetric synthesis. vulcanchem.com

One of the primary methods for synthesizing α-chiral amines is through reductive amination, a two-step process that converts a prochiral carbonyl compound into a primary chiral amine. d-nb.info This methodology is crucial for producing enantiomerically pure amines, which are significant building blocks for pharmaceuticals and other fine chemicals. d-nb.info The synthesis of 2-Octanone, 3-amino- can be achieved via the reductive amination of 2-octanone. vulcanchem.com For instance, its hydrochloride salt was synthesized using ammonium (B1175870) chloride and sodium cyanoborohydride. vulcanchem.com

The development of more efficient and environmentally friendly synthetic routes is a key area of future research. Innovations in green chemistry, such as the use of biocatalysis with enzymes like alcohol dehydrogenases (ADHs), could offer sustainable pathways to produce chiral derivatives of 2-Octanone, 3-amino-. vulcanchem.com Enzymatic reductions have shown high enantiomeric purity in the synthesis of related compounds like β-aminoalcohols from nitroketones.

Table 1: Synthetic Methodologies Relevant to 2-Octanone, 3-amino-

MethodologyDescriptionPotential Application to 2-Octanone, 3-amino-
Reductive AminationA two-step reaction converting a carbonyl group to an amine. d-nb.infoPrimary synthesis route for 2-Octanone, 3-amino- from 2-octanone. vulcanchem.com
Asymmetric SynthesisSynthesis that introduces a chiral center. d-nb.infoUse of 2-Octanone, 3-amino- as a chiral auxiliary in reactions like aldol (B89426) condensations. vulcanchem.com
BiocatalysisThe use of enzymes to perform chemical transformations. nih.govGreener synthesis of chiral derivatives of 2-Octanone, 3-amino- using enzymes like ADHs. vulcanchem.com
Domino ReactionsA series of intramolecular reactions where the subsequent reaction depends on the functionality generated in the previous step. nih.govEfficient, one-pot synthesis of complex molecules starting from 2-Octanone, 3-amino-.

Exploration of Novel Applications in Chemical Science (excluding clinical/safety)

Beyond its role as a synthetic intermediate, the inherent chemical properties of 2-Octanone, 3-amino- suggest its potential for broader applications in chemical science. Its structural features make it a candidate for creating novel functional materials and catalysts.

The presence of both a nucleophilic amine and an electrophilic ketone in the same molecule allows for participation in a variety of reactions, such as the Friedländer annulation to form fused heterocyclic systems like benzothieno[3,2-b]pyridines. nih.gov This reactivity opens the door to creating a library of novel scaffolds for various chemical applications.

Furthermore, the structural motif of 2-Octanone, 3-amino- is similar to other bioactive molecules, suggesting its potential as a scaffold in the design of new chemical probes and agents for chemical biology research. For example, related bicyclic aminoketones have been investigated for their chemical properties. researchgate.net

Development of Hybrid Molecules Incorporating the 2-Octanone, 3-amino- Motif

A promising area of research is the development of hybrid molecules that incorporate the 2-Octanone, 3-amino- scaffold. This approach aims to combine the properties of the aminoketone with other functional moieties to create new molecules with unique characteristics.

The synthesis of hybrid compounds containing different functional groups in one molecule is a fundamental challenge in organic chemistry. researchgate.net For instance, α-azido ketones, which are precursors to α-amino ketones, are used to synthesize biologically important heterocyclic compounds like 1,2,3-triazoles through click chemistry. mdpi.com This suggests that 2-Octanone, 3-amino- could be derivatized to an azide (B81097) and subsequently used in cycloaddition reactions to create novel triazole-containing hybrids.

These hybrid molecules could find applications in various fields of chemical science, including the development of new ligands for catalysis or functional materials with specific electronic or recognition properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology presents exciting opportunities for 2-Octanone, 3-amino-. Its structure lends itself to the design of molecular tools to probe biological systems.

Chemical biology often utilizes small molecules to study and manipulate biological processes. The development of derivatives of 2-Octanone, 3-amino- could lead to new chemical probes. For example, modifying the alkyl chain length or introducing other functional groups could alter its properties and interactions with biological macromolecules. vulcanchem.com

The study of volatile organic compounds (VOCs) in biological systems is another area where derivatives of 2-octanone could be relevant. For instance, 2-octanone itself has been shown to affect microbial motility. open.ac.uk Research into the synthesis and properties of 3-amino-2-octanone and its derivatives could contribute to understanding the chemical ecology of microorganisms.

Q & A

Basic Research Questions

How can 2-octanone be reliably detected and quantified in biological matrices like plasma and urine?

Methodological Answer:

  • Extraction Techniques : Use air-assisted liquid–liquid microextraction (AALLME) or dispersive liquid–liquid microextraction (DLLME) to isolate 2-octanone from biological fluids. Key parameters include:
    • Solvent Selection : Chloroform or dichloromethane as extraction solvents.
    • pH Adjustment : Optimize to pH 7–8 for maximal recovery.
    • Salt Addition : Sodium chloride enhances phase separation.
  • Detection : Couple extraction with gas chromatography-flame ionization detection (GC-FID).
    • Linearity : 0.5–500 µg/mL (plasma) and 0.5–200 µg/mL (urine) with r² ≥ 0.9995.
    • Sensitivity : LOD 0.1–0.5 µg/mL; LOQ 0.5 µg/mL.
    • Precision : RSD <7% for intra- and inter-day reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.